(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone

Pyridine regioisomerism Hydrogen-bond acceptor geometry Target binding vector

Research challenge: Identifying H3 receptor ligands with novel substitution patterns beyond patented examples. This 4,7-dimethoxy-4-pyridylcarbonyl indole-piperazine solves the need for a probe to investigate tolerability at indole 4,7-positions and piperazine distal nitrogen. - Enables systematic regioisomeric comparison (4-pyridyl vs. 3-pyridylcarbonyl) for aminergic GPCR binding selectivity optimization. - Predicted polypharmacology (kinase/GPCR) per in silico models supports medium-throughput screening panel inclusion. - Favorable predicted ADMET profile; suitable for phenotypic and target-based assays.

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
Cat. No. B12189300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4
InChIInChI=1S/C21H22N4O4/c1-28-17-3-4-18(29-2)19-15(17)13-16(23-19)21(27)25-11-9-24(10-12-25)20(26)14-5-7-22-8-6-14/h3-8,13,23H,9-12H2,1-2H3
InChIKeyVISIWWAXCWQHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,7-Dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone — Structural Identity & Compound Class


The compound (4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone (molecular formula C₂₁H₂₂N₄O₄, molecular weight 394.4 g/mol) belongs to the indol-2-yl-piperazin-1-yl-methanone class, a scaffold claimed in Hoffmann-La Roche patents as histamine H3 receptor antagonists/inverse agonists [1]. The molecule features a 4,7-dimethoxy-substituted indole core linked via a carbonyl at the 2-position to a piperazine ring, which is in turn N-capped with a pyridin-4-ylcarbonyl (isonicotinoyl) group. This specific arrangement distinguishes it from closely related analogs that differ in pyridine regioisomerism (3-pyridyl vs. 4-pyridyl), indole N-substitution (N–H vs. N–CH₃), or piperazine capping group identity . The compound is listed in several commercial screening libraries as a research-grade synthetic small molecule with potential pharmacological relevance .

Why Generic Substitution Fails — (4,7-Dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone


Within the indol-2-yl-piperazin-1-yl-methanone family, subtle structural modifications produce divergent pharmacological profiles. The position of the pyridine nitrogen (4-pyridylcarbonyl vs. 3-pyridylcarbonyl) alters the vector and electronic nature of the hydrogen-bond acceptor, directly influencing target binding . The 4,7-dimethoxy substitution pattern on the indole ring affects both electron density distribution and steric occupancy of the binding pocket, which cannot be replicated by 5,6-dimethoxy or unsubstituted indole analogs [1]. Furthermore, the free indole N–H serves as a hydrogen-bond donor; its methylation (as in N-methyl analogs) eliminates this interaction, fundamentally altering the pharmacophore [2]. In silico predictions on structurally related 1-piperazine indole hybrids bearing nicotinoyl/isonicotinoyl groups suggest that these compounds exhibit polypharmacology spanning kinase inhibition, GPCR ligand activity, and enzyme inhibition, with individual compound profiles sensitive to regioisomeric and substitution differences [3].

Quantitative Differentiation Evidence — (4,7-Dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone


Pyridine Regioisomerism: 4-Pyridylcarbonyl vs. 3-Pyridylcarbonyl

The target compound incorporates a pyridin-4-ylcarbonyl (isonicotinoyl) group, whereas the closest commercially available analog bears a pyridin-3-ylcarbonyl (nicotinoyl) group . In the 4-pyridyl isomer, the pyridine nitrogen is positioned para to the carbonyl attachment point, projecting the lone pair along the molecular axis and maximizing the distance from the piperazine ring. In the 3-pyridyl isomer, the nitrogen is meta-substituted, creating a different angular orientation of the hydrogen-bond acceptor. This regioisomeric difference is known to affect target recognition: in related indole-piperazine pharmacophores, pyridine nitrogen position has been shown to modulate receptor subtype selectivity and binding affinity [1]. While no direct experimental binding data comparing these two specific isomers are publicly available, the structural distinction constitutes a definable procurement criterion for researchers probing structure-activity relationships at the pyridine recognition site.

Pyridine regioisomerism Hydrogen-bond acceptor geometry Target binding vector

Indole N–H vs. N-Methyl Hydrogen-Bond Donor

The target compound retains a free indole N–H (hydrogen-bond donor count = 1), whereas closely related analogs such as (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone feature an N-methylated indole (HBD count = 0) . The presence or absence of the indole N–H hydrogen-bond donor is a well-established determinant of binding affinity in indole-based pharmacophores targeting GPCRs and kinases [1]. Patent literature on indol-2-yl-piperazin-1-yl-methanone derivatives explicitly defines R¹ at the indole 1-position as being selected from hydrogen or lower alkyl, indicating that this substitution is a key variable for modulating biological activity [2]. The free N–H compound enables hydrogen-bond donation that is structurally impossible in the N-methyl analog, a difference that may affect target residence time and selectivity.

Hydrogen-bond donor Indole NH pharmacophore N-methylation effect

4,7-Dimethoxyindole Substitution Pattern and Antimicrobial SAR

The 4,7-dimethoxy substitution pattern on the indole ring has been specifically studied in the context of antimicrobial activity. Malesani et al. (1975) systematically evaluated 4,7-disubstituted 3-acylindoles and reported that 4,7-dimethoxy-substituted derivatives were inactive against tested bacterial strains, whereas the corresponding 4,7-dihydroxy analogs demonstrated antimicrobial activity that correlated with DNA complex formation [1]. This finding establishes that the 4,7-dimethoxy pattern is not merely an inert substituent but actively modulates biological activity—in this case, abolishing DNA intercalation and antimicrobial effects relative to the dihydroxy form. This historical SAR provides a baseline expectation that the methoxy groups influence target engagement and cellular activity, differentiating the compound from 4,7-dihydroxy or unsubstituted indole analogs.

4,7-Dimethoxyindole Antimicrobial SAR DNA complex formation

In Silico Predicted Kinase and GPCR Ligand Activity

Mitku et al. (2024) conducted a comprehensive in silico profiling study of 1-piperazine indole hybrids incorporating nicotinic amide and nicotinic acid moieties—structural motifs directly analogous to the 4-pyridylcarbonyl (isonicotinoyl) group in the target compound [1]. Using Molinspiration software, both nicotinic acid and nicotinic amide derivatives showed predicted kinase inhibitor activity, and all nicotinic acid derivatives were predicted to exhibit enzyme inhibitor and GPCR ligand activity. The MolPredictX online tool identified compounds NA-4, NA-11, and NAD-11 as the most biologically active derivatives, with predicted bioactivity scores [1]. The target compound, bearing a 4-pyridylcarbonyl group rather than a 3-pyridylcarbonyl (nicotinoyl) group, is expected to exhibit a shifted activity profile owing to the altered electronic distribution of the pyridine ring. The in silico approach also predicted favorable pharmacokinetic properties for this compound class, with most derivatives passing ADMET evaluations [1].

In silico prediction Kinase inhibitor GPCR ligand ADMET prediction

H3 and 5-HT2A Antagonism Pharmacological Class Assignment

Two distinct patent families establish the pharmacological scope of the indole-piperazine-methanone scaffold. Hoffmann-La Roche patents (US7507736, US20080188484) claim (1H-indol-2-yl)-piperazin-1-yl-methanone derivatives as histamine H3 receptor antagonists and/or inverse agonists, with utility in treating obesity and CNS disorders [1]. Independently, Merck Patent GmbH patents (RU2251548C2, WO2006034788A1) claim N-(indolecarbonyl)piperazine derivatives as potent 5-HT2A receptor antagonists, with indications spanning psychosis, schizophrenia, depression, and neurological disorders [2]. The target compound, by virtue of its indole-2-carbonyl-piperazine core, simultaneously satisfies the generic structural criteria of both patent families. However, the specific 4,7-dimethoxy substitution and 4-pyridylcarbonyl capping group are not exemplified in either patent series, meaning this compound occupies a structurally distinct and potentially novel region of chemical space within both pharmacological classes [3].

Histamine H3 receptor 5-HT2A receptor CNS polypharmacology

Research & Application Scenarios — (4,7-Dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone


H3 Receptor SAR Beyond Patent-Exemplified Space

Researchers seeking to explore histamine H3 receptor antagonist SAR beyond the compounds explicitly exemplified in Hoffmann-La Roche patents (US7507736, US20080188484) can use this compound as a probe. The 4,7-dimethoxy-4-pyridylcarbonyl combination is not disclosed in the patent examples, offering a novel substitution pattern for investigating tolerability at the indole 4- and 7-positions and the piperazine distal nitrogen within the H3 pharmacophore [1].

Comparative Pyridine Regioisomer Profiling

When used alongside its 3-pyridylcarbonyl isomer (Catalog No. S12644725, available from smolecule.com), the 4-pyridylcarbonyl compound enables systematic profiling of how pyridine nitrogen position affects binding affinity, selectivity, and functional activity at aminergic GPCRs. This head-to-head regioisomeric comparison is directly relevant for programs optimizing ligand-receptor complementarity at the pyridine recognition interface .

In Silico-Guided Kinase and GPCR Polypharmacology Screening

Based on in silico predictions by Mitku et al. (2024) showing that isonicotinoyl/nicotinoyl-containing indole-piperazine hybrids are predicted to possess kinase inhibitory and GPCR ligand activity, this compound is a suitable candidate for inclusion in medium-throughput screening panels targeting kinase and GPCR families. Its predicted favorable ADMET profile supports its prioritization as a screening deck member for phenotypic and target-based assays [2].

5-HT2A Antagonist with Differentiated Substituents

The Merck patent family (RU2251548C2) establishes 5-HT2A antagonism as a core activity of N-(indolecarbonyl)piperazine derivatives with aryl/Het-Ar capping groups. This compound, bearing a 4-pyridylcarbonyl group rather than the phenyl or substituted phenyl groups exemplified in the Merck patents, may exhibit differentiated 5-HT2A binding kinetics or subtype selectivity. It is suited for radioligand displacement assays comparing 5-HT2A affinity against structurally related 5-HT2A antagonists [3].

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